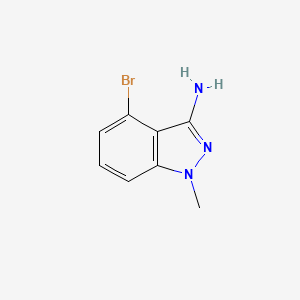

4-Bromo-1-methylindazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWBXELYUVKGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Uncharted: A Technical Guide to the Physical Properties of 4-Bromo-1-methylindazol-3-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Characterizing a Novel Synthetic Intermediate

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 4-Bromo-1-methylindazol-3-amine emerges as a promising, yet largely uncharacterized, structural motif. Its potential as a key intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its fundamental physical properties. This guide is crafted to address the current knowledge gap, providing both predicted physicochemical parameters and, crucially, a detailed exposition of the experimental methodologies required for their empirical validation. As senior application scientists, we recognize that the journey from synthesis to application is paved with meticulous characterization. This document serves as a roadmap for that journey.

Section 1: Predicted Physicochemical Profile

In the absence of extensive empirical data for 4-Bromo-1-methylindazol-3-amine, we turn to in silico predictive models. These computational tools, such as those developed by ACD/Labs, ChemAxon, and the U.S. Environmental Protection Agency's EPI Suite™, leverage vast databases of known chemical properties to estimate the characteristics of novel structures.[1][2][3][4][5][6][7][8][9][10][11] It must be underscored that the following values are predictions and serve as a preliminary guide for experimental design.

Table 1: Predicted Physicochemical Properties of 4-Bromo-1-methylindazol-3-amine

| Property | Predicted Value | Computational Source |

| Molecular Formula | C₈H₈BrN₃ | - |

| Molecular Weight | 226.07 g/mol | - |

| Melting Point | 180-210 °C | EPI Suite™[4] |

| Boiling Point | 350-400 °C | EPI Suite™[4] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 2.5 | ChemAxon, ACD/Labs[3][6] |

| Aqueous Solubility | Low | ChemAxon, ACD/Labs[3][6] |

| pKa (most basic) | 3.5 - 4.5 | ChemAxon, ACD/Labs[3][6] |

Note: These are computationally generated estimates and await experimental verification.

Section 2: Experimental Determination of Physical Properties

The core of this guide lies in the practical, field-proven methodologies for the precise measurement of the physical properties of a newly synthesized compound like 4-Bromo-1-methylindazol-3-amine.

Melting Point Determination: A Criterion of Purity

The melting point is a critical first indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity.

-

Sample Preparation: A small amount of the dry, crystalline 4-Bromo-1-methylindazol-3-amine is finely ground. A capillary tube is then packed with the sample to a height of 2-3 mm.[12]

-

Apparatus Setup: The packed capillary is placed into the heating block of a digital melting point apparatus.[13][14][15]

-

Rapid Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.[14]

-

Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised to approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[12]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate measurement.[12] Using a fresh sample for the accurate measurement is necessary because some compounds can decompose or undergo a change in crystalline structure upon melting and re-solidifying.

Caption: Workflow for Melting Point Determination.

Solubility Profiling: Guiding Formulation and Biological Assays

Understanding the solubility of a compound in various solvents is fundamental for its application in drug development, guiding choices for formulation, and designing in vitro and in vivo experiments.

-

Solvent Selection: A range of relevant solvents should be chosen, including aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and organic solvents (e.g., DMSO, ethanol, methanol).

-

Sample Preparation: An excess of 4-Bromo-1-methylindazol-3-amine is added to a known volume of each solvent in a sealed vial. The use of an excess ensures that equilibrium is reached with the solid phase present.[16][17][18][19]

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][19]

-

Phase Separation: The samples are allowed to stand, and the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.[19]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve.

Trustworthiness of the Protocol: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination because it ensures that a true equilibrium between the dissolved and solid states of the compound is achieved.[18][20]

Caption: Shake-Flask Solubility Determination Workflow.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure and offers insights into the electronic and vibrational properties of 4-Bromo-1-methylindazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

-

Sample Preparation: Approximately 5-10 mg of 4-Bromo-1-methylindazol-3-amine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C spectra are acquired. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed to aid in assignment.[21][22][23][24][25]

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[26][27][28][29][30]

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal, and the IR spectrum is recorded.

-

Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups (e.g., N-H stretch, C-N stretch, aromatic C-H bonds).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition.[31][32][33][34][35]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI), and the mass-to-charge ratio (m/z) is measured with high accuracy.

-

Data Analysis: The exact mass is used to confirm the elemental formula of 4-Bromo-1-methylindazol-3-amine.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive framework for understanding and determining the physical properties of 4-Bromo-1-methylindazol-3-amine. While direct experimental data remains to be published, the predictive data and detailed experimental protocols herein offer a solid foundation for researchers to characterize this and other novel chemical entities. Meticulous physical characterization is not merely a procedural step; it is the bedrock upon which successful drug discovery and development are built.

References

-

U.S. Environmental Protection Agency. (2023). EPI Suite™-Estimation Program Interface. Retrieved from [Link][1][4][7][36][37]

-

D'Souza, J. N., & Thompson, M. L. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(11), 1993-1998.[26]

-

University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][16]

-

Hernández, F., Portolés, T., & Marín, J. M. (2018). HRMS: Fundamentals and Basic Concepts. In Comprehensive Analytical Chemistry (Vol. 82, pp. 3-38). Elsevier.[31]

-

ChemAxon. (2023). Calculators & Predictors. Retrieved from [Link][38]

-

Leaym, X., & Tekle-Röttering, A. (2017). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 94(11), 1838-1842.[21]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][12]

-

ACD/Labs. (2013, July 12). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial [Video]. YouTube. [Link][2]

-

Tose, L. V., & Hedges, J. I. (2020). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. In Environmental Molecular Sciences Laboratory.[32]

-

Wójcik, A., & Płotka-Wasylka, J. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8877.[27]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.[17]

-

Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-438.[22]

-

Gilead Sciences, Inc. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate.[39]

-

ChemAxon. (n.d.). About Chemical Calculations and Predictions. Retrieved from [Link][3]

-

U.S. Environmental Protection Agency. (2012). Sustainable Futures / P2 Framework Manual.[4]

-

ChemAxon. (2021, October 4). One-click access to cutting-edge phys-chem properties [Video]. YouTube. [Link][5]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.[28]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33.[20]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][6]

-

ChemSafetyPRO. (2017). How to Use US EPA EPI Suite to Predict Chemical Substance Properties. Retrieved from [Link][7]

-

University of Calgary. (n.d.). MELTING POINT DETERMINATION.[13]

-

Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures.[23]

-

Bhavyasri, K., et al. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. International Journal of Current Pharmaceutical Research, 15(3), 9-13.[33]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.[29]

-

Oxford Protein Informatics Group. (2016). Physical-chemical property predictors as command line tools.[8]

-

U.S. Environmental Protection Agency & SRC, Inc. (n.d.). Estimation Programs Interface (EPI) Suite™.[36]

-

Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield.[14]

-

Scribd. (n.d.). Synthesis and Nmr Spectral Analysis of Amine Heterocycles the Effect of Asymmetry on the 1h and 13c Nmr Spectra of n o.[24]

-

Al-Talla, Z. A. (2022). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education, 99(10), 3569-3574.[34]

-

More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470.[25]

-

Damavarapu, R., et al. (2008). Prediction of Physicochemical Properties of Energetic Materials via EPI Suite.[37]

-

InfoChem, ETH Zurich. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) [Video]. YouTube. [Link][9]

-

Newforce. (n.d.). NFU 498 Digital Melting Point Apparatus.[15]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole, 4-bromo-. PubChem.[40]

-

Thevenet, F., et al. (2010). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Atmospheric Measurement Techniques, 3(4), 937-945.[30]

-

de Campos, D. R., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168.[19]

-

ChemAxon. (n.d.). Calculators and Predictors in Playground. Retrieved from [Link][41]

-

Analytical Community. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.[35]

-

ACD/Labs. (2010). Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider.[10]

-

ACD/Labs. (2012, April 25). Percepta - In Silico Predictors for Physicochemical Properties [Video]. YouTube. [Link][11]

-

Al-Tel, T. H. (2008). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2008(4), M578.[42]

Sources

- 1. epa.gov [epa.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Page not found - Documentation [docs.chemaxon.com:443]

- 4. epa.gov [epa.gov]

- 5. youtube.com [youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. Physical-chemical property predictors as command line tools | Oxford Protein Informatics Group [blopig.com]

- 9. youtube.com [youtube.com]

- 10. acdlabs.com [acdlabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. csub.edu [csub.edu]

- 15. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

- 19. scielo.br [scielo.br]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 24. scribd.com [scribd.com]

- 25. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 29. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 30. researchgate.net [researchgate.net]

- 31. algimed.com [algimed.com]

- 32. emsl.pnnl.gov [emsl.pnnl.gov]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. longdom.org [longdom.org]

- 36. EPI Suite™ [episuite.dev:443]

- 37. researchgate.net [researchgate.net]

- 38. chemaxon.com [chemaxon.com]

- 39. researchgate.net [researchgate.net]

- 40. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. Calculators in Playground - Documentation [docs.chemaxon.com:443]

- 42. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromo-Methyl-Indazol-Amines: Structure, Synthesis, and Applications in Drug Discovery

A Note to the Researcher: The specific compound "4-Bromo-1-methylindazol-3-amine" is not extensively documented in readily available scientific literature. Therefore, this guide provides a comprehensive technical overview of closely related and isomeric structures that are of significant interest in contemporary medicinal chemistry. The principles, synthetic routes, and applications discussed herein offer valuable insights for the research and development of this class of molecules.

7-Bromo-4-chloro-1H-indazol-3-amine: A Critical Intermediate in HIV Therapy

One of the most prominent and well-documented compounds in this class is 7-Bromo-4-chloro-1H-indazol-3-amine. Its importance stems from its role as a key heterocyclic fragment in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[1][2]

Chemical Structure and IUPAC Name

-

IUPAC Name: 7-bromo-4-chloro-1H-indazol-3-amine

-

Chemical Formula: C₇H₅BrClN₃

-

Molecular Weight: 246.49 g/mol

(Note: An illustrative, not programmatically generated, image of the chemical structure would be placed here.)

Synthesis Protocol

A practical and scalable synthesis for 7-Bromo-4-chloro-1H-indazol-3-amine has been developed starting from the inexpensive commodity chemical, 2,6-dichlorobenzonitrile.[1][2] This two-step process is notable for its high regioselectivity and avoidance of costly column chromatography purification, making it suitable for large-scale production.[1][2]

The overall synthesis involves a regioselective bromination followed by a cyclization reaction with hydrazine.

Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile

-

Reaction Setup: 2,6-dichlorobenzonitrile is dissolved in a suitable solvent, typically a strong acid like sulfuric acid.

-

Brominating Agent: N-Bromosuccinimide (NBS) is introduced as the brominating reagent. The use of a strong acid as the solvent is crucial for controlling the regioselectivity of the bromination.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Work-up and Isolation: The reaction mixture is then carefully quenched with ice-water, leading to the precipitation of the product, 3-bromo-2,6-dichlorobenzonitrile. The precipitate is collected by filtration and washed to yield the desired product with high purity.

Step 2: Cyclization with Hydrazine

-

Reaction Setup: The 3-bromo-2,6-dichlorobenzonitrile obtained from the previous step is dissolved in a suitable organic solvent.

-

Cyclization: Hydrazine hydrate is added to the solution. The mixture is heated to facilitate the cyclization reaction, which forms the indazole ring.

-

Isolation: Upon completion, the reaction is cooled, and the product, 7-Bromo-4-chloro-1H-indazol-3-amine, is isolated, often through precipitation and filtration. This process has been demonstrated to produce the final compound in an overall isolated yield of 38–45%.[1][2]

Caption: Synthesis workflow for 7-Bromo-4-chloro-1H-indazol-3-amine.

Physicochemical Properties

The following table summarizes some of the key physical and chemical properties of 7-Bromo-4-chloro-1H-indazol-3-amine.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClN₃ | EvitaChem |

| Molecular Weight | 246.49 g/mol | EvitaChem |

| Boiling Point | ~453.4 °C (Predicted) | ChemicalBook[3] |

| Density | ~1.96 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | ~11.54 (Predicted) | ChemicalBook[3] |

| Appearance | Solid | N/A |

Applications in Drug Development

The primary and most significant application of 7-Bromo-4-chloro-1H-indazol-3-amine is its use as a pivotal intermediate in the synthesis of Lenacapavir .[1][2] Lenacapavir is a groundbreaking antiretroviral drug for the treatment of HIV-1 infection. It functions by inhibiting the HIV capsid protein, a novel mechanism of action that disrupts multiple stages of the viral lifecycle.[1][2] The structural integrity and specific functionalization of the 7-Bromo-4-chloro-1H-indazol-3-amine core are essential for the final biological activity of Lenacapavir.

Isomers of Bromo-1-methyl-indazol-amine

While the initially requested "4-Bromo-1-methylindazol-3-amine" is not well-documented, other isomers are known and commercially available, indicating their utility in research and development.

3-Bromo-1-methyl-1H-indazol-4-amine

This isomer is commercially available, making it accessible for various research applications.

-

IUPAC Name: 3-bromo-1-methyl-1H-indazol-4-amine

-

Chemical Formula: C₈H₈BrN₃

-

Molecular Weight: 226.07 g/mol

(Note: An illustrative, not programmatically generated, image of the chemical structure would be placed here.)

| Property | Value | Source |

| Molecular Formula | C₈H₈BrN₃ | Fluorochem[4] |

| Molecular Weight | 226.07 g/mol | PubChem[5] |

| CAS Number | 1092351-47-7 | Fluorochem[4] |

| Purity | Typically ≥98% | Fluorochem[4] |

6-Bromo-1-methyl-1H-indazol-3-amine

The synthesis of this isomer provides a valuable example of the N-methylation of a bromo-indazol-amine precursor.

-

IUPAC Name: 6-bromo-1-methyl-1H-indazol-3-amine

-

Chemical Formula: C₈H₈BrN₃

-

Molecular Weight: 226.07 g/mol

A reported synthesis involves the direct methylation of 6-bromo-1H-indazol-3-amine.[6]

-

Deprotonation: 6-bromo-1H-indazol-3-amine is dissolved in a polar aprotic solvent like dimethylformamide (DMF) and cooled. A strong base, such as sodium hydride (NaH), is added to deprotonate the indazole nitrogen.

-

Methylation: An electrophilic methyl source, typically iodomethane (methyl iodide), is added to the reaction mixture.

-

Work-up: The reaction is quenched with water, leading to the precipitation of the N-methylated product, which can be collected by filtration.[6]

This straightforward protocol highlights a common strategy for introducing the N-methyl group onto the indazole core, a modification often employed in medicinal chemistry to modulate physicochemical properties and biological activity.

Synthesis of the Bromo-Indazol-3-amine Core

The formation of the bromo-indazol-3-amine scaffold is a key transformation. A relevant example is the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile.[7]

-

Reactants: 5-bromo-2-fluorobenzonitrile is reacted with hydrazine hydrate.

-

Conditions: The mixture is heated, often to around 100°C.

-

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNA) of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring.

-

Outcome: This method is reported to produce 5-bromo-1H-indazol-3-amine in high yield.[7]

This synthetic approach is a cornerstone in the preparation of many 3-aminoindazole derivatives and is applicable to a range of substituted benzonitriles.

Conclusion

The bromo-methyl-indazol-amine scaffold is a privileged structure in modern drug discovery, most notably exemplified by its incorporation into the potent anti-HIV agent Lenacapavir. While the specific isomer 4-Bromo-1-methylindazol-3-amine is not prominently featured in the literature, the synthetic strategies and chemical properties of its close relatives, such as 7-Bromo-4-chloro-1H-indazol-3-amine and other isomers, provide a robust framework for researchers. The methodologies outlined in this guide, including regioselective bromination, hydrazine-mediated cyclization, and N-alkylation, are fundamental tools for the synthesis and exploration of this important class of heterocyclic compounds. These molecules will likely continue to be a fertile ground for the development of new therapeutics.

References

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

6-bromo-3-methyl-1H-Indazol-4-amine | C8H8BrN3 | CID 24729381. PubChem. [Link]

- Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 7-Bromo-4-chloro-1H-indazol-3-ylamine | 1626336-65-9 [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-bromo-3-methyl-1H-Indazol-4-amine | C8H8BrN3 | CID 24729381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-bromo-1-methyl-1H-indazol-3-amine | 1214899-85-0 [chemicalbook.com]

- 7. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Bromo-1-methylindazol-3-amine

Abstract

Introduction: The Structural Elucidation of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The precise substitution pattern on the indazole ring system is critical for biological activity, making unambiguous structural confirmation an essential step in any synthetic or drug discovery campaign. 4-Bromo-1-methylindazol-3-amine presents a unique set of spectroscopic challenges and features due to the interplay of the electron-donating amino group, the electron-withdrawing bromo substituent, and the N-methylation that fixes the tautomeric form.

This guide will provide a comprehensive predictive analysis of its spectroscopic characteristics. Our approach is to build a virtual "fingerprint" of the molecule, which will be invaluable for any researcher working on its synthesis or application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Bromo-1-methylindazol-3-amine, ¹H and ¹³C NMR will provide detailed information about the electronic environment of each proton and carbon atom, respectively, as well as their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom will have a deshielding effect, while the amino group will have a shielding effect.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.4 | Doublet | 8.0 - 9.0 |

| H-6 | 6.9 - 7.1 | Triplet | 7.0 - 8.0 |

| H-7 | 7.5 - 7.7 | Doublet | 7.0 - 8.0 |

| N-CH₃ | 3.7 - 3.9 | Singlet | - |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

Interpretation and Rationale:

-

The aromatic protons (H-5, H-6, and H-7) will appear in the downfield region typical for aromatic systems.

-

The N-methyl group will be a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be influenced by the aromatic ring current.

-

The amine protons are expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of the amine protons can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 145 - 150 |

| C-3a | 120 - 125 |

| C-4 | 100 - 105 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 120 - 125 |

| C-7a | 140 - 145 |

| N-CH₃ | 30 - 35 |

Interpretation and Rationale:

-

The carbon atoms directly attached to nitrogen (C-3 and C-7a) will be significantly deshielded.

-

The carbon bearing the bromine atom (C-4) will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect," but its exact position will be a balance of inductive and resonance effects.

-

The N-methyl carbon will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-Bromo-1-methylindazol-3-amine, the key vibrational modes will be those of the N-H bonds of the primary amine, the C-N bonds, and the aromatic C-H and C=C bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation and Rationale:

-

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[1]

-

The N-H bending vibration is also a characteristic feature of primary amines.[1]

-

The aromatic C=C and C-H stretching vibrations confirm the presence of the benzene ring.

-

The C-N stretching frequency will be in the range typical for aromatic amines.[1]

-

A strong absorption in the fingerprint region will correspond to the C-Br stretch.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 4-Bromo-1-methylindazol-3-amine (C₈H₈BrN₃) is approximately 225.00 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at [M-15]⁺.

-

Loss of HCN from the indazole ring.

-

Cleavage of the bromine atom.

-

| m/z | Proposed Fragment |

| 225/227 | [M]⁺ (Molecular Ion) |

| 210/212 | [M - CH₃]⁺ |

| 146 | [M - Br]⁺ |

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, as it is a relatively soft ionization technique that is likely to produce a prominent molecular ion peak.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

-

Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 4-Bromo-1-methylindazol-3-amine.

Caption: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a target molecule.

The following diagram illustrates the structure of 4-Bromo-1-methylindazol-3-amine with numbering for NMR assignment.

Sources

A Technical Guide to the Solubility of 4-Bromo-1-methylindazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of 4-Bromo-1-methylindazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Given the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document serves as a comprehensive resource, combining theoretical predictions based on molecular structure with a robust, field-proven experimental protocol for determining its solubility in a wide array of common laboratory solvents.

Introduction: The Critical Role of Solubility

4-Bromo-1-methylindazol-3-amine belongs to the indazole class of bicyclic heteroaromatic compounds, which are integral scaffolds in the design of pharmacologically active agents. The precise substitution pattern of this molecule—featuring a bromine atom, a methyl group, and an amine group—creates a unique physicochemical profile that dictates its behavior in various chemical environments.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of effective drug development and chemical synthesis. Solubility data is paramount for:

-

Reaction Optimization: Selecting a suitable solvent system that ensures all reactants are in the same phase is fundamental for achieving optimal reaction kinetics and yield.

-

Purification and Isolation: Designing effective crystallization, precipitation, or chromatographic purification strategies is heavily dependent on differential solubility in various solvents.

-

Formulation Development: Creating stable, bioavailable drug formulations, whether for in vitro screening or in vivo studies, requires precise knowledge of the compound's solubility.

-

Biological Assays: Preparing accurate stock solutions and serial dilutions for biological screening is impossible without reliable solubility information.

This guide provides the foundational knowledge and practical methodologies for researchers to generate and leverage this critical data.

Physicochemical Properties and Structural Analysis

To predict the solubility of 4-Bromo-1-methylindazol-3-amine, we must first understand its core physicochemical properties, which are derived from its molecular structure.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-1-methyl-1H-indazol-3-amine | N/A |

| Molecular Formula | C₈H₈BrN₃ | PubChem |

| Molecular Weight | 226.07 g/mol | PubChem |

| Appearance | Predicted to be a solid at room temperature | N/A |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donors | 1 (from the amine group) | PubChem |

| Hydrogen Bond Acceptors | 2 (from the indazole nitrogens) | PubChem |

Note: Some properties are computed and sourced from databases for structurally similar compounds, as experimental data for this exact molecule is limited.

Structural Contributions to Solubility:

The solubility of 4-Bromo-1-methylindazol-3-amine is a balance of competing intermolecular forces, dictated by its distinct functional groups:

-

Indazole Core: The bicyclic aromatic system is largely non-polar and contributes to solubility in organic solvents through van der Waals interactions.

-

Amine Group (-NH₂): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly increases the potential for solubility in polar protic solvents like water, methanol, and ethanol.

-

Bromo Group (-Br): The bromine atom is electronegative but also large and hydrophobic, increasing the molecular weight and generally decreasing aqueous solubility.

-

N-Methyl Group (-CH₃): The methyl group is non-polar and hydrophobic, slightly favoring solubility in less polar organic solvents.

The principle of "like dissolves like" suggests that solvents with properties intermediate between polar and non-polar are likely to be effective. The presence of the amine group also indicates that the compound is basic. Therefore, its solubility is expected to increase dramatically in acidic aqueous solutions due to the formation of a more polar, water-soluble ammonium salt.[1]

Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, the following table provides a qualitative prediction of the solubility of 4-Bromo-1-methylindazol-3-amine across a spectrum of solvents categorized by their polarity.

| Solvent | Type | Polarity Index (P') | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | 10.2 | Sparingly Soluble | The polar amine group allows for some interaction, but the non-polar indazole core and bromo group limit overall solubility. |

| Methanol | Polar Protic | 5.1 | Soluble | A good balance of polarity and hydrogen bonding capability to interact with the amine group, while its alkyl component helps solvate the non-polar regions. |

| Ethanol | Polar Protic | 4.3 | Soluble | Similar to methanol, but its slightly larger alkyl chain may further enhance solvation of the molecule's non-polar backbone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble | A powerful, highly polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Highly Soluble | Another highly polar aprotic solvent that is an excellent choice for compounds with both polar and non-polar characteristics. |

| Acetonitrile | Polar Aprotic | 5.8 | Soluble | A polar aprotic solvent that should effectively solvate the compound. |

| Acetone | Polar Aprotic | 5.1 | Soluble | A moderately polar ketone that should be a suitable solvent. |

| Dichloromethane (DCM) | Intermediate | 3.1 | Soluble | Its polarity is suitable for solvating molecules with mixed characteristics. |

| Tetrahydrofuran (THF) | Intermediate | 4.0 | Soluble | An ether with moderate polarity, expected to be an effective solvent. |

| Ethyl Acetate | Intermediate | 4.4 | Sparingly Soluble | Lower polarity and limited hydrogen bonding capability may result in lower solubility compared to more polar options. |

| Toluene | Non-polar | 2.4 | Poorly Soluble | The non-polar nature of toluene is not well-suited to solvate the polar amine group. |

| Hexane | Non-polar | 0.1 | Insoluble | A highly non-polar solvent that will not effectively solvate the polar functional groups of the molecule. |

| 5% Aqueous HCl | Acidic Aqueous | High | Highly Soluble | The basic amine group will be protonated to form a highly polar hydrochloride salt, which is expected to be readily soluble in water.[2] |

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to empirical data, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended. This method ensures that the solution has reached its maximum saturation point under controlled temperature conditions, providing a true measure of solubility.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 4-Bromo-1-methylindazol-3-amine (enough to ensure solid remains after saturation) into a series of glass vials.

-

Pipette a precise, known volume (e.g., 1.0 mL) of each selected solvent into the corresponding vial.

-

Seal each vial tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard. It is best practice to take measurements at multiple time points (e.g., 24h, 48h) to confirm that the measured concentration is no longer increasing.

-

-

Sample Separation:

-

After equilibration, visually confirm that undissolved solid is still present in each vial.

-

Separate the solid from the saturated solution. This is best achieved by centrifuging the vials at high speed and then carefully drawing the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of your analytical instrument.

-

Quantify the concentration of 4-Bromo-1-methylindazol-3-amine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion

4-Bromo-1-methylindazol-3-amine possesses a nuanced molecular structure with both polar and non-polar characteristics, leading to a varied solubility profile. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and soluble in polar protic solvents such as methanol and ethanol. Its basicity suggests a significant increase in solubility in acidic aqueous media. For applications requiring precise concentration control, the experimental protocol detailed in this guide provides a reliable framework for generating the high-quality, empirical data essential for advancing research and development in the pharmaceutical and chemical sciences.

References

-

PubChem. 4-bromo-1-methylindazol-5-amine. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds.[Link]

-

University of California, Davis. Experiment: Determination of Solubility Class.[Link]

-

University of California, Davis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.[Link]

Sources

4-Bromo-1-methylindazol-3-amine: A Versatile Scaffold for Kinase Inhibitor Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged 3-Aminoindazole Core

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple biological targets, thereby serving as a fertile ground for drug discovery. The 3-aminoindazole core is a prime example of such a scaffold, demonstrating significant utility in the development of potent and selective kinase inhibitors. Its rigid bicyclic structure provides a well-defined vector for substituent placement, while the exocyclic amine offers a crucial hydrogen-bonding motif that can engage with the hinge region of the kinase ATP-binding site. This guide focuses on a particularly valuable derivative: 4-bromo-1-methylindazol-3-amine . The strategic placement of a bromine atom at the 4-position and a methyl group at the N1 position furnishes a versatile building block, primed for diversification through modern cross-coupling methodologies and tailored for optimal interaction with key therapeutic targets.

This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of 4-bromo-1-methylindazol-3-amine as a pivotal building block in medicinal chemistry. We will delve into a proposed synthetic route, detail its subsequent elaboration via palladium-catalyzed cross-coupling reactions, and explore its role in the generation of potent kinase inhibitors, with a particular focus on Glycogen Synthase Kinase-3β (GSK-3β) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

Synthesis of 4-Bromo-1-methylindazol-3-amine: A Proposed Route

Caption: Proposed synthetic pathway for 4-Bromo-1-methylindazol-3-amine.

Step 1: Bromination of 2-Methyl-3-nitroaniline

The synthesis commences with the regioselective bromination of a suitable aniline precursor. 2-Methyl-3-nitroaniline is proposed as a starting material. The electron-donating methyl group and the electron-withdrawing nitro group direct the electrophilic aromatic substitution. The bromination is anticipated to occur at the position para to the activating methyl group and ortho to the deactivating but ortho-, para-directing amino group, which is also sterically accessible.

Protocol: Electrophilic Bromination

-

To a stirred solution of 2-methyl-3-nitroaniline (1.0 equiv.) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 4-bromo-2-methyl-3-nitroaniline.

Causality: The use of concentrated sulfuric acid protonates the amino group, moderating its activating effect and preventing over-bromination. NBS is a convenient and selective source of electrophilic bromine.

Step 2: Diazotization and Intramolecular Cyclization

The resulting 4-bromo-2-methyl-3-nitroaniline is then subjected to diazotization followed by intramolecular cyclization to form the indazole ring system. The methyl group at the 2-position is crucial for the formation of the indazole core.

Protocol: Indazole Formation

-

Dissolve 4-bromo-2-methyl-3-nitroaniline (1.0 equiv.) in glacial acetic acid.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-methyl-3-nitro-1H-indazole.

Trustworthiness: This method of indazole synthesis from o-toluidine derivatives is a well-established and reliable transformation in heterocyclic chemistry.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group at the 3-position to the desired primary amine. Several methods are effective for this transformation, with the choice often depending on the scale and the presence of other functional groups.

Protocol: Nitro Group Reduction

-

Method A: Iron in the presence of an acid

-

To a suspension of 4-bromo-1-methyl-3-nitro-1H-indazole (1.0 equiv.) in a mixture of ethanol and water, add iron powder (5.0 equiv.) and ammonium chloride (0.2 equiv.).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of Celite®, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure, and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-1-methyl-1H-indazol-3-amine.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve 4-bromo-1-methyl-3-nitro-1H-indazole (1.0 equiv.) in methanol or ethanol.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the product.

-

Expertise & Experience: While both methods are effective, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up, provided that no other reducible functional groups are present. The iron/ammonium chloride method is a robust and cost-effective alternative.

Characterization of 4-Bromo-1-methylindazol-3-amine

As a novel or sparsely reported compound, detailed characterization is crucial for confirming its identity and purity. Below are the expected spectral data based on the analysis of analogous structures.

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.08 g/mol |

| Appearance | Off-white to light brown solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.5-7.8 (m, 2H, Ar-H), 7.0-7.3 (m, 1H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 3.8-4.0 (s, 3H, -CH₃). The aromatic protons will exhibit coupling patterns consistent with a trisubstituted benzene ring. The amine protons will likely appear as a broad singlet. The methyl protons will be a sharp singlet. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 150-155 (C-N), 140-145 (C-N), 120-130 (Ar-C), 110-120 (Ar-C), 100-110 (Ar-C-Br), 30-35 (-CH₃). The exact chemical shifts will depend on the specific electronic environment. |

| Mass Spectrometry (ESI+) | m/z: 226.0 [M+H]⁺, 228.0 [M+H+2]⁺, characteristic isotopic pattern for a monobrominated compound. |

Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The true value of 4-bromo-1-methylindazol-3-amine lies in its potential for rapid diversification to generate libraries of potential drug candidates. The bromine atom at the C4 position is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Caption: Key cross-coupling reactions for the diversification of 4-bromo-1-methylindazol-3-amine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C4 position, allowing for the exploration of interactions with the solvent-exposed regions of the kinase active site.

Protocol: Suzuki-Miyaura Coupling

-

To a degassed mixture of 4-bromo-1-methyl-1H-indazol-3-amine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv.) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 4-aryl/heteroaryl-1-methyl-1H-indazol-3-amine derivative.

Authoritative Grounding: The conditions described are typical for Suzuki-Miyaura couplings on electron-rich heterocyclic systems and can be adapted based on the specific reactivity of the boronic acid partner.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination allows for the introduction of various primary and secondary amines at the C4 position, providing another vector for optimizing binding affinity and pharmacokinetic properties.

Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, combine 4-bromo-1-methyl-1H-indazol-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as (tBu₃P)₂Pd(0) (2-5 mol%), a suitable phosphine ligand like tBu₃P (4-10 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.) in an anhydrous, aprotic solvent like toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

-

Cool the reaction, dilute with ethyl acetate, and filter through a plug of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography.

Self-Validating System: The choice of ligand and palladium source is critical for a successful Buchwald-Hartwig reaction. The use of bulky, electron-rich phosphine ligands is often necessary to promote the reductive elimination step and prevent catalyst decomposition.

Targeting Kinases: GSK-3β and PIM-1

The 3-aminoindazole scaffold is a well-established hinge-binding motif in a variety of kinase inhibitors. The derivatives of 4-bromo-1-methylindazol-3-amine are particularly promising for targeting kinases like GSK-3β and PIM-1.

GSK-3β Inhibition and Neurological Disorders

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. The 3-aminoindazole core can form key hydrogen bonds with the hinge region of GSK-3β, while substituents at the C4 position can extend into the active site to enhance potency and selectivity.[1]

Caption: Simplified signaling pathway showing GSK-3β inhibition.

PIM-1 Kinase and Cancer Therapeutics

The PIM family of serine/threonine kinases (PIM-1, -2, and -3) are proto-oncogenes that play a crucial role in cell survival and proliferation. Their overexpression is associated with various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. The 3-aminoindazole scaffold has been successfully employed in the design of potent PIM-1 inhibitors.

Conclusion

4-Bromo-1-methylindazol-3-amine represents a highly valuable and versatile building block for medicinal chemists engaged in kinase inhibitor discovery. Its strategic functionalization provides a platform for the rapid generation of diverse compound libraries. The proposed synthetic route, based on established chemical principles, offers a practical approach to accessing this key intermediate. The demonstrated utility of the 3-aminoindazole scaffold in targeting therapeutically relevant kinases such as GSK-3β and PIM-1 underscores the potential of 4-bromo-1-methylindazol-3-amine to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for researchers looking to leverage this powerful scaffold in their drug discovery programs.

References

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. [Link]

-

The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. ResearchGate. [Link]

-

Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. National Institutes of Health. [Link]

-

PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Bentham Science. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Institutes of Health. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

-

Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]

-

PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Ingenta Connect. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

- Synthesis of indazoles.

-

Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. MDPI. [Link]

-

Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. PubMed. [Link]

-

GSK-3 Inhibitors - Treatment of Diabetes and CNS Disorders: Targeting the Substrate Binding Site. YouTube. [Link]

-

Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]

-

Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. National Institutes of Health. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

-

Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Sci-Hub. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Bromo-1-methylindazol-3-amine

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 3-aminoindazoles are of particular interest due to their versatile biological activities. This technical guide addresses the synthesis and history of a specific, yet sparsely documented derivative: 4-Bromo-1-methylindazol-3-amine. Given the absence of a direct historical record for this compound, this document provides a comprehensive, field-proven approach to its synthesis, grounded in established chemical principles and analogous transformations. We will explore a robust and logical synthetic strategy, delving into the mechanistic underpinnings, providing a detailed experimental protocol, and discussing the critical aspects of regioselectivity and product characterization. This guide is intended for researchers and professionals in drug development who require a practical, scientifically rigorous pathway to access this valuable chemical entity.

Introduction: The Privileged 3-Aminoindazole Scaffold

3-Aminoindazoles represent a "privileged" class of heterocyclic structures, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility has led to their incorporation into a wide array of biologically active compounds. For instance, the 3-aminoindazole core is found in Linifanib, a potent tyrosine kinase receptor inhibitor used to suppress tumor growth, and in compounds investigated for the treatment of Alzheimer's disease and iron deficiency.[1] More recently, a substituted 3-aminoindazole, 7-Bromo-4-chloro-1H-indazol-3-amine, has been identified as a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.[1][2][3]

The frequent appearance of this scaffold in successful drug candidates underscores the importance of developing efficient and reliable synthetic routes to novel derivatives. This guide focuses on 4-Bromo-1-methylindazol-3-amine, a compound with significant potential as a building block for creating new chemical entities with unique pharmacological profiles. The introduction of a methyl group at the N1 position and a bromine atom at the 4-position of the indazole ring offers distinct opportunities for further chemical modification and modulation of physicochemical properties.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 4-Bromo-1-methylindazol-3-amine suggests two primary pathways:

-

Route A: Bromination of a pre-formed 1-methyl-1H-indazol-3-amine.

-

Route B: N-methylation of a pre-existing 4-bromo-1H-indazol-3-amine.

While both routes appear plausible on the surface, practical experience and literature precedents for similar systems indicate significant challenges with Route A. The direct bromination of 3-aminoindazoles is often plagued by a lack of regioselectivity, leading to the formation of undesired isomers.[1][4] For example, attempts to directly brominate 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) resulted in the undesired 5-bromo regioisomer as the major product.[1][4] This is due to the complex directing effects of the fused ring system and the amino group.

In contrast, Route B , the N-methylation of 4-bromo-1H-indazol-3-amine, presents a more controlled and efficient strategy. The starting material, 4-bromo-1H-indazol-3-amine, is commercially available, obviating the need for a multi-step synthesis of a brominated precursor.[5] The primary challenge in this route is controlling the regioselectivity of the methylation, as alkylation can potentially occur at either the N1 or N2 position of the indazole ring. However, by carefully selecting the base and solvent system, a high degree of selectivity for the desired N1-methylated product can be achieved. This strategy of late-stage functionalization of a pre-formed, correctly substituted core is a cornerstone of efficient medicinal chemistry campaigns.

Proposed Synthesis of 4-Bromo-1-methylindazol-3-amine

This section details a robust and reproducible protocol for the synthesis of 4-Bromo-1-methylindazol-3-amine via the N-methylation of 4-bromo-1H-indazol-3-amine.

Reaction Scheme

Figure 1: Proposed synthesis of 4-Bromo-1-methylindazol-3-amine

Mechanistic Considerations and Regioselectivity

The N-alkylation of indazoles proceeds via a nucleophilic attack of the deprotonated indazole anion on the electrophilic methylating agent. The choice of base is critical for both generating the anion and influencing the N1/N2 selectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly deprotonate the indazole, forming the sodium salt.

The regiochemical outcome of the alkylation is influenced by both electronic and steric factors, as well as the nature of the counter-ion and the solvent. In many cases, methylation with methyl iodide in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) preferentially yields the N1-alkylated product. The N1 position is generally more sterically accessible, and the resulting product is often the thermodynamically more stable isomer. While the formation of the N2-methyl isomer is possible, careful optimization of reaction conditions can minimize its formation.

Detailed Experimental Protocol

Materials and Equipment:

-

4-Bromo-1H-indazol-3-amine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Methyl iodide (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, column chromatography setup (silica gel).

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Anion Formation: Add anhydrous DMF to the flask, followed by the portion-wise addition of 4-bromo-1H-indazol-3-amine (1.0 eq) at 0 °C (ice bath). Stir the resulting suspension at this temperature for 30 minutes to ensure complete deprotonation.

-

Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N1-methylated product from any unreacted starting material and the N2-methylated isomer.

Characterization and Data

The final product, 4-Bromo-1-methylindazol-3-amine, should be characterized using standard analytical techniques to confirm its identity and purity.

Table 1: Physicochemical Properties and Reagent Summary

| Property/Reagent | Value/Amount |

| Product: 4-Bromo-1-methylindazol-3-amine | |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.07 g/mol |

| Appearance (Predicted) | Off-white to light brown solid |

| Starting Material: 4-Bromo-1H-indazol-3-amine | 1.0 eq |

| Reagent: Sodium Hydride (60%) | 1.2 eq |

| Reagent: Methyl Iodide | 1.2 eq |

| Solvent: Anhydrous DMF | ~10 mL per gram of starting material |

| Expected Yield | 60-80% (post-purification) |

Analytical Characterization:

-

¹H NMR: Expected to show a characteristic singlet for the N-methyl group around 3.7-4.0 ppm, along with aromatic protons.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Diagram 1: Synthetic workflow for 4-Bromo-1-methylindazol-3-amine.

Discussion and Future Perspectives

The outlined synthetic protocol provides a reliable and scalable method for accessing 4-Bromo-1-methylindazol-3-amine. The availability of this compound opens up numerous possibilities for further derivatization in drug discovery programs. The bromine atom at the 4-position is particularly valuable, as it can serve as a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of substituents to explore the structure-activity relationships of new indazole-based compounds. The 3-amino group can also be readily functionalized, for example, through acylation or reductive amination, further expanding the chemical space that can be explored. Future work could involve the optimization of the methylation reaction to further improve the N1/N2 selectivity and the exploration of the utility of this building block in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents.

Conclusion

While a detailed historical account of the discovery of 4-Bromo-1-methylindazol-3-amine is not available in the current scientific literature, this guide provides a scientifically sound and practical pathway for its synthesis. By leveraging the commercially available 4-bromo-1H-indazol-3-amine and employing a well-established N-methylation protocol, researchers can efficiently access this valuable building block. The detailed experimental procedure, discussion of mechanistic considerations, and proposed characterization methods offer a complete technical package for drug development professionals. The strategic importance of the 3-aminoindazole scaffold, combined with the synthetic versatility of this particular derivative, positions 4-Bromo-1-methylindazol-3-amine as a compound of high interest for future medicinal chemistry research.

References

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

-

Lead Sciences. (n.d.). 4-Bromo-1H-indazol-3-amine. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.

-

National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]

Sources

A Technical Guide to the Derivatives of 4-Bromo-1-methylindazol-3-amine: Synthesis, and Potential Applications in Drug Discovery

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-1-methylindazol-3-amine. We will delve into the synthetic routes to access this core, explore its potential for derivatization through modern synthetic methodologies, and discuss the prospective applications of its derivatives in drug discovery, drawing parallels from closely related structures with known therapeutic value. This document serves as a technical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

The Indazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Indazoles, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring, are classified as "privileged structures" in drug discovery.[1] This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Notably, indazole derivatives have been successfully developed as anti-cancer agents (e.g., Pazopanib), anti-inflammatory drugs, and potent inhibitors of various protein kinases.[1] The versatility of the indazole ring system, coupled with the numerous positions available for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the development of new chemical entities.

The subject of this guide, 4-Bromo-1-methylindazol-3-amine, represents a key building block with significant potential. The presence of a bromine atom at the 4-position and an amino group at the 3-position provides two orthogonal handles for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.

Synthesis of the 4-Bromo-1-methylindazol-3-amine Core

A potential synthetic pathway is outlined below:

Figure 1: A plausible synthetic pathway for 4-Bromo-1-methylindazol-3-amine.

This proposed route leverages common organic transformations. The initial protection of the aniline is followed by regioselective bromination. After deprotection, a series of steps common in heterocycle synthesis would lead to the desired indazole.

Known Derivatives and Their Therapeutic Potential

The true value of 4-Bromo-1-methylindazol-3-amine lies in its potential as a scaffold for generating novel derivatives with diverse biological activities. The strategic placement of the amino and bromo substituents allows for a variety of chemical transformations.

N-Acyl and N-Sulfonyl Derivatives: Exploring Bioactive Amides

The 3-amino group of the indazole core is readily acylated or sulfonylated to form the corresponding amides and sulfonamides. This class of derivatives has shown significant biological activity in other indazole series. For instance, N-acylated 3-aminoindazoles have been identified as potent cannabimimetic agents.[3]

Experimental Protocol: General Procedure for Acylation

-